molecular formula C26H25BrN2O B11973340 9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303059-77-0

9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11973340
CAS No.: 303059-77-0
M. Wt: 461.4 g/mol
InChI Key: PHRGDDJKJIVPLR-UHFFFAOYSA-N
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Description

9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a bromine atom, a cyclohexyl group, a naphthyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ortho-aminophenols under acidic or basic conditions.

    Substitution Reactions: The cyclohexyl and naphthyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and naphthyl groups, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexyl group may yield cyclohexanone, while substitution of the bromine atom with an amine could produce an amino derivative.

Scientific Research Applications

9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    9-Bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.

    9-Bromo-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the naphthyl group, which may alter its electronic properties and reactivity.

Uniqueness

The presence of the bromine, cyclohexyl, and naphthyl groups in 9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine makes it unique in terms of its chemical reactivity and potential applications. Each functional group contributes to the compound’s overall properties, making it a versatile and valuable compound for research and development.

Properties

CAS No.

303059-77-0

Molecular Formula

C26H25BrN2O

Molecular Weight

461.4 g/mol

IUPAC Name

9-bromo-5-cyclohexyl-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25BrN2O/c27-21-12-13-25-22(15-21)24-16-23(20-11-10-17-6-4-5-9-19(17)14-20)28-29(24)26(30-25)18-7-2-1-3-8-18/h4-6,9-15,18,24,26H,1-3,7-8,16H2

InChI Key

PHRGDDJKJIVPLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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